Nizatidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water

3.86e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Histamine H2 Receptors and Gastric Acid Secretion

Nizatidine belongs to a class of drugs called histamine H2 receptor antagonists. Histamine H2 receptors are present in the stomach lining and stimulate the production of gastric acid. Nizatidine works by competitively binding to these receptors, thereby blocking the action of histamine and reducing stomach acid secretion []. This mechanism of action has been instrumental in research to understand the regulation of gastric acid secretion and its role in peptic ulcer disease [].

Investigation of Nizatidine's Effects Beyond Peptic Ulcers

While Nizatidine's clinical use focuses on peptic ulcers, research is exploring its potential benefits in other areas. Studies have investigated its effectiveness in managing conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome, which involve excessive stomach acid production [, ].

Research on Nizatidine's Interaction with other Drugs and Treatment Regimens

Nizatidine's interaction with other medications is a crucial area of scientific research. Studies examine how Nizatidine might affect the absorption or metabolism of other drugs, ensuring safe and effective combination therapies [].

Exploring Nizatidine for Potential Anticancer Properties

Recent research suggests Nizatidine might have anticancer properties. Studies are investigating its potential to inhibit the growth and proliferation of certain cancer cells []. It's important to note that this research is still in its early stages, and further investigation is needed to determine Nizatidine's efficacy as a potential anticancer agent.

Utilizing Nizatidine as a Research Tool

Due to its well-understood mechanism of action and established safety profile, Nizatidine can be a valuable tool in scientific research. Scientists might use Nizatidine to study gastric acid secretion, histamine signaling pathways, or the development of peptic ulcer models [].

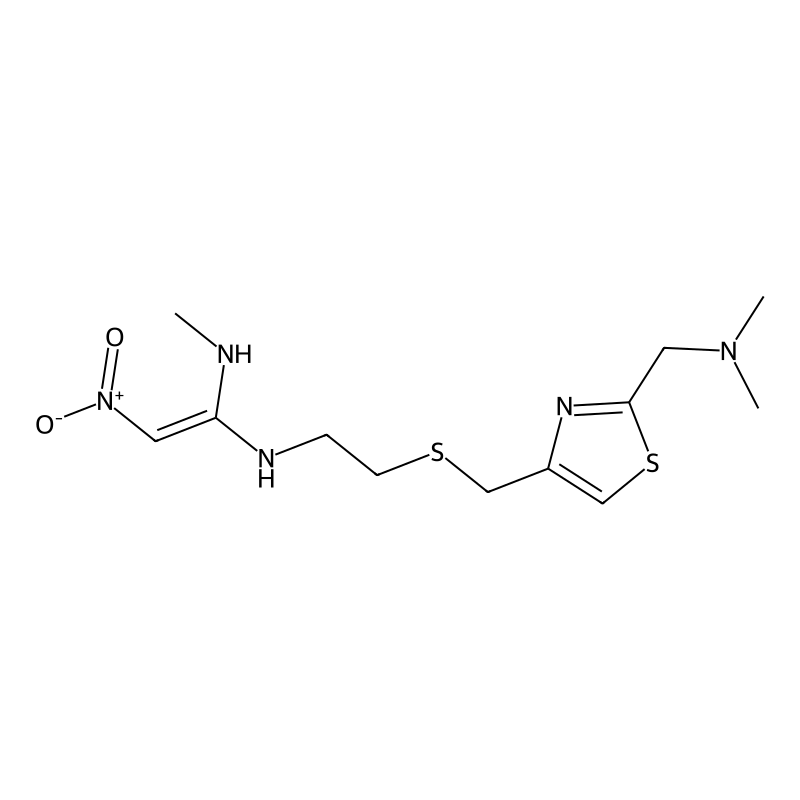

Nizatidine is a histamine H2 receptor antagonist primarily utilized to inhibit gastric acid secretion. It is chemically defined as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, with the molecular formula and a molar mass of approximately 331.45 g/mol . This compound is commonly prescribed for conditions such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease. Developed by Eli Lilly and patented in 1980, nizatidine was approved for medical use in 1988 .

Nizatidine functions through competitive inhibition at the histamine H2 receptors located on the gastric parietal cells. This inhibition leads to a significant reduction in both basal and stimulated gastric acid secretion. The drug's mechanism involves blocking histamine's action on these receptors, thus decreasing acid production in response to various stimuli including food and certain drugs .

Key Reactions:- Inhibition of Gastric Acid Secretion: Nizatidine binds to the H2 receptors, preventing histamine from eliciting its effects.

- Metabolism: Less than 7% of an oral dose is metabolized into N2-monodesmethylnizatidine, which retains some H2-antagonist activity .

Nizatidine exhibits potent biological activity as an H2 receptor antagonist. It effectively reduces nocturnal gastric acid secretion for up to 12 hours and inhibits gastric acid secretion stimulated by food, caffeine, and other agents . The drug has a rapid absorption profile with over 70% bioavailability and a half-life of 1 to 2 hours, making it suitable for once or twice daily dosing .

Adverse Effects:

Common side effects include:

The synthesis of nizatidine involves several steps, starting from simple organic compounds. A notable method includes the following stages:

- Formation of Thiazole Ring: The thiazole component is synthesized through condensation reactions involving appropriate precursors.

- Dimethylation: Dimethylamine is introduced into the structure to enhance its pharmacological properties.

- Final Assembly: The final product is obtained through a series of coupling reactions that yield the complete nizatidine molecule.

The detailed synthetic pathway often involves complex organic chemistry techniques such as nucleophilic substitutions and cyclizations .

Nizatidine is primarily used in the treatment of:

- Peptic Ulcer Disease: It aids in healing duodenal and gastric ulcers.

- Gastroesophageal Reflux Disease (GERD): It alleviates symptoms associated with excessive stomach acid.

- Prevention of Stress Ulcers: Particularly in hospitalized patients at risk for gastrointestinal bleeding .

Nizatidine has been studied for its interactions with various other drugs. Notably:

- No significant interactions have been observed with drugs like theophylline, lorazepam, or warfarin .

- Antacids containing aluminum and magnesium can decrease the absorption of nizatidine by about 10% .

- Concomitant ingestion with food increases its bioavailability slightly but does not significantly alter its pharmacokinetics .

Nizatidine shares its pharmacological class with other H2 receptor antagonists. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ranitidine | Similar structure but contains a furan ring instead of thiazole | More widely used but has been withdrawn from many markets due to safety concerns |

| Famotidine | Contains a different side chain structure | More potent than nizatidine; longer duration of action |

| Cimetidine | Older H2 antagonist with a different core structure | Known for multiple drug interactions; less selective than nizatidine |

Uniqueness of Nizatidine

Nizatidine's unique thiazole ring substitution differentiates it from other compounds in its class, contributing to its specific pharmacological profile and lower incidence of drug interactions compared to cimetidine .

Nizatidine exists as a crystalline solid at room temperature, presenting as an off-white to buff colored powder with characteristic organoleptic properties [1] [2] [3] [4]. The compound exhibits a crystalline structure with well-defined morphological characteristics that have been confirmed through X-ray powder diffraction studies [5]. The physical appearance can vary slightly between different sources and purification methods, ranging from white to light yellow or pale yellow depending on the specific manufacturing process and storage conditions [6] [7].

The compound possesses distinctive sensory characteristics including a bitter taste and a mild sulfur-like odor, which are attributed to its thiazole-containing molecular structure [2] [4] [8]. These organoleptic properties are consistent across different pharmaceutical preparations and have been utilized as preliminary identification criteria in quality control procedures.

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid (crystalline) | [1] [2] [3] [4] [8] |

| Color | Off-white to buff, white to light yellow | [1] [2] [3] [6] [7] |

| Crystal Form | Crystalline powder | [1] [2] [3] |

| Taste | Bitter | [2] [4] [8] |

| Odor | Mild sulfur-like | [2] [4] [8] |

Solubility Profile and Partition Coefficient

Nizatidine demonstrates moderate aqueous solubility with values ranging from 10.0 to 33.3 mg/mL in water, though most reliable sources report approximately 21.4 mg/mL at ambient temperature [3] [9] [10] [11]. This places the compound in the sparingly soluble category according to pharmaceutical classification systems. The solubility in water is sufficient for oral bioavailability but may require solubility enhancement techniques for certain formulations [12].

The compound shows excellent solubility in organic solvents, particularly chloroform (>100 mg/mL) and methanol (50.0-100.0 mg/mL) [10] [12]. In dimethyl sulfoxide (DMSO), nizatidine exhibits good solubility ranging from 60-66 mg/mL, making it suitable for analytical and research applications [13] [14] [15] [16] [17]. Ethanol solubility is more limited, typically ranging from 5-15 mg/mL, while the compound shows poor solubility in non-polar solvents such as benzene, diethyl ether, and octanol (<0.5 mg/mL) [10].

The partition coefficient (log P) of nizatidine is 0.3 when measured in the octanol/water system at pH 7.4 [10] [18]. This relatively low value indicates the compound's hydrophilic nature and suggests good bioavailability characteristics for oral administration. The low lipophilicity also contributes to the compound's limited penetration across lipid barriers.

| Solvent | Solubility (mg/mL) | Classification | Reference |

|---|---|---|---|

| Water | 21.4 | Sparingly soluble | [3] [9] [10] [11] |

| Chloroform | >100 | Highly soluble | [10] [12] |

| Methanol | 50.0-100.0 | Soluble | [10] [12] |

| DMSO | 60-66 | Soluble | [13] [14] [15] [16] [17] |

| Ethanol | 5-15 | Slightly soluble | [13] [14] [10] [16] [17] |

Melting Point and Thermal Characteristics

Nizatidine exhibits a well-defined melting point range of 130-134°C, which serves as a critical identity and purity parameter [3] [6] [5] [10] [12]. Differential scanning calorimetry (DSC) studies have provided more precise thermal transition data, revealing an onset melting temperature of 405.36 K (132.2°C) [5]. This narrow melting range indicates good crystalline purity and structural uniformity.

The compound demonstrates a glass transition temperature (Tg) of 283.46 K (10.3°C) when in the amorphous state [5]. This relatively low glass transition temperature has implications for processing and storage, particularly regarding the potential for crystalline-to-amorphous transitions under certain conditions. The heat of vaporization has been determined as 74.2 kJ/mol, while the predicted boiling point is 478.2±45.0°C [19].

Thermal stability studies indicate that nizatidine is thermally stable after melting, with no immediate decomposition observed upon reaching the melting point [5] [20]. This thermal stability profile makes the compound suitable for various pharmaceutical processing techniques that involve moderate heating.

| Thermal Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point Range | 130-134 | °C | [3] [6] [5] [10] [12] |

| Melting Point (Onset) | 132.2 | °C | [5] |

| Glass Transition Temperature | 10.3 | °C | [5] |

| Heat of Vaporization | 74.2 | kJ/mol | [19] |

Stability and Degradation Patterns

Nizatidine exhibits good stability under normal storage conditions but shows sensitivity to specific environmental factors. Under room temperature conditions, the compound remains stable for at least 48 hours in most pharmaceutical preparations [21] [22] [23]. Refrigerated storage (2-8°C) extends stability significantly, with the compound maintaining integrity for at least 7 days in intravenous fluids and various container systems [22] [23].

The compound demonstrates excellent stability when frozen, remaining stable for 30 days when stored in polyvinyl chloride bags under frozen conditions [23]. However, nizatidine is light sensitive and requires storage in dark conditions to prevent photodegradation [6] [9]. The compound is also air sensitive, necessitating storage under inert atmosphere conditions to prevent oxidative degradation [6] [9].

Oxidative stress conditions result in major degradation of nizatidine, with impurity-5 identified as the major degradant [24] [25]. Acid stress conditions (1N HCl with heating) cause significant degradation after 2 hours, indicating acid-catalyzed degradation pathways [24] [25]. Alkaline conditions also promote degradation, with the rate being pH-dependent and increasing at higher pH values [26] [27].

The optimal pH stability range for nizatidine is pH 6.5-9.0, within which the compound shows minimal degradation [28] [29]. Outside this range, particularly under strongly acidic conditions, degradation rates increase significantly due to protonation effects and acid-catalyzed reactions.

| Storage Condition | Stability Duration | Notes | Reference |

|---|---|---|---|

| Room Temperature | 48 hours | Stable in most preparations | [21] [22] [23] |

| Refrigerated (2-8°C) | 7 days | Stable in IV fluids | [22] [23] |

| Frozen Storage | 30 days | Stable in PVC bags | [23] |

| Oxidative Stress | Major degradation | Impurity-5 major degradant | [24] [25] |

pH-Dependent Characteristics

Nizatidine possesses two ionizable groups with distinct pKa values that significantly influence its physicochemical behavior. The primary pKa1 is 2.1 and the secondary pKa2 is 6.8 when measured in aqueous solution at 25°C [1] [3] [6] [10]. These values indicate that the compound exists in different ionization states depending on the pH of the environment.

In dimethylformamide (66% solution), the pKa values shift to 6.25 and 8.4, demonstrating the solvent-dependent nature of the acid-base equilibria [1]. A 1% aqueous solution of nizatidine exhibits a pH of 9.0, indicating the basic nature of the compound in solution [1].

The pH-dependent behavior is particularly important in gastric conditions, where nizatidine shows pH-dependent nitrosation behavior [30] [27]. This characteristic has implications for stability and potential impurity formation under acidic gastric conditions. Studies have demonstrated that nizatidine exhibits enhanced nitrosation rates at pH 1.0 compared to pH 3.0, similar to other H2-receptor antagonists [30].

The partition coefficient varies with pH, reflecting the ionization state changes. At physiological pH (7.4), the octanol/water partition coefficient is 0.3, indicating predominantly hydrophilic character [10] [18]. This pH-dependent partitioning behavior affects the compound's absorption and distribution characteristics in biological systems.

| pH Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa1 | 2.1 | Water, 25°C | [1] [3] [6] [10] |

| pKa2 | 6.8 | Water, 25°C | [1] [3] [6] [10] |

| pH (1% solution) | 9.0 | Aqueous solution | [1] |

| Log P | 0.3 | pH 7.4, octanol/water | [10] [18] |

Collision Cross Section Measurements

Ion mobility spectrometry studies have provided precise collision cross section (CCS) measurements for nizatidine in various ionization states. These measurements are crucial for analytical identification and structural characterization of the compound in complex matrices.

The deprotonated molecular ion [M-H]⁻ exhibits a collision cross section of 181.9 Ų when measured using drift tube ion mobility spectrometry (DT-IMS) with nitrogen as the buffer gas [31] [32]. This larger cross-sectional area reflects the extended conformation of the negatively charged species.

Protonated molecular ions [M+H]⁺ show smaller collision cross sections, with values of 171.0 Ų for electrospray ionization (ESI+) and 171.3 Ų for atmospheric pressure chemical ionization (APCI+) conditions [31] [32]. The similarity between these values indicates consistent molecular conformations regardless of the ionization method employed.

Sodium adduct ions [M+Na]⁺ demonstrate an intermediate collision cross section of 178.1 Ų [32]. The variation in CCS values between different ionic forms provides valuable information about molecular conformation changes upon ionization and complexation.

These CCS measurements serve as molecular fingerprints for nizatidine identification in LC-MS/MS applications and provide insights into the three-dimensional structure of the compound in the gas phase. The precision and reproducibility of these measurements make them valuable for quality control and impurity detection in pharmaceutical analysis.

| Ion Form | Collision Cross Section (Ų) | Ionization Method | Buffer Gas | Reference |

|---|---|---|---|---|

| [M-H]⁻ | 181.9 | ESI- | N₂ | [31] [32] |

| [M+H]⁺ | 171.0 | ESI+ | N₂ | [31] [32] |

| [M+H]⁺ | 171.3 | APCI+ | N₂ | [31] [32] |

| [M+Na]⁺ | 178.1 | ESI+ | N₂ | [32] |

Purity

Physical Description

Color/Form

Off-white to buff crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

1.1

Odor

Appearance

Melting Point

203 °C

Storage

UNII

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

In the Zollinger-Ellison syndrome and other acid peptic disorders, the efficacy of nizatidine would be expected to be similar to that of ranitidine, but confirmation in clinical studies is required. Nizatidine relieves symptoms and heals lesions in patients with mild to moderate reflux esophagitis.

Histamine H2-receptor antagonists are indicated in the short-term treatment of active duodenal ulcer. They are also indicated (at reduced dosage) in the prevention of duodenal ulcer recurrence in selected patients. /Histamine H2-receptor antagonists; Included in US product labeling/

Nizatidine ... /is/ indicated in the short-term treatment of active benign gastric ulcer. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for NIZATIDINE (8 total), please visit the HSDB record page.

Pharmacology

Nizatidine is a competitive and reversible histamine H2-receptor antagonist with antacid activity. Nizatidine inhibits the histamine H2-receptors located on the basolateral membrane of the gastric parietal cell, thereby reducing basal and nocturnal gastric acid secretion, resulting in a reduction in gastric volume, acidity, and amount of gastric acid released in response to stimuli.

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BA - H2-receptor antagonists

A02BA04 - Nizatidine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH2 [HSA:3274] [KO:K04150]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

0.8 to 1.5 L/kg

40-60 L/h

7 – 14 L/h [functionally anephric patients]

Nizatidine has a duration of action of up to 10 hours. It is eliminated primarily by the kidneys; 90% of the administered dose (65% as unchanged drug) is recovered in the urine within 16 hours.

Distribution of nizatidine into human body tissues and fluids has not been fully characterized. The apparent volume of distribution of the drug is reported to be 0.8-1.5 l/kg in adults and does not appear to be altered substantially in patients with renal dysfunction.

In one study, the oral bioavailability of nizatidine exceeded 70% and was not affected by food or the anticholinergic drug, propantheline. Its apparent volume of distribution is 1.2 l/kg. Systemic clearance (10 ml/min/kg) is decreased in uremic patients and in the elderly.

The safety and disposition of single oral doses of nizatidine were investigated in 8 young volunteers (aged 25-48 yr) who received 100-350 mg nizatidine and in 12 elderly volunteers (aged 66-79 yr) who received 100-300 mg. The nizatidine AUC was directly proportional to dose for both groups of volunteers. Calculated pharmacokinetic variables in the elderly versus the young were Tl/2 (1.9 versus 1.6 hr), apparent plasma clearance (32 versus 40 l/h) and apparent volume of distribution (1.2 versus 1.3 l/kg). The impaired renal function of some elderly volunteers prolonged nizatidine elimination and lowered its clearance. Renal impairment rather than advanced age per se was the predominant factor in decreasing the nizatidine elimination rate. No serious adverse effects occurred.

For more Absorption, Distribution and Excretion (Complete) data for NIZATIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Nizatidine is metabolized in the liver to N-desmethylnizatidine, nizatidine N-oxide, and nizatidine sulfoxide. Of these metabolites, only N-desmethylnizatidine has histamine H2-receptor blocking activity; studies in animals indicate that this metabolite is approximately 60% as active as nizatidine in blocking gastric acid secretion. Orally administered nizatidine undergoes minimal metabolism on first pass through the liver.

Wikipedia

Drug Warnings

Symptomatic response to nizatidine should not be interpreted as precluding the presence of gastric malignancy.

Rhinitis, pharyngitis, sinusitis, or increased cough has occurred in about 2-10% of patients receiving nizatidine. Diaphoresis occurred more often with nizatidine therapy than with placebo but was not considered drug related because of its association with other concurrent adverse events (e.g., fever, anxiety). Pain, including back or chest pain, has been reported in approximately 2-4% of patients receiving nizatidine. Other adverse events reported in patients receiving nizatidine include myalgia, fever, infection, amblyopia, hyperuricemia, and impotence. In most studies, the incidence of these adverse effects, and of surgical procedures or accidental injuries, was similar in patients receiving nizatidine or placebo. Asymptomatic ventricular tachycardia, decreased libido, and gynecomastia have been reported rarely.

Urticaria occurred more often with nizatidine therapy (0.5% of patients) than with placebo (0.1% of patients) in placebo-controlled clinical studies. Rash, pruritus, or exfoliative dermatitis has occurred in up to 2% of patients receiving nizatidine. Serum sickness-like reactions, anaphylaxis, bronchospasm, laryngeal edema, eosinophilia, vasculitis, and erythema multiforme also have been reported rarely.

For more Drug Warnings (Complete) data for NIZATIDINE (7 total), please visit the HSDB record page.

Biological Half Life

Half life is 10 hours.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Interactions

Concurrent use /of bone marrow depressants/ with H2-receptor antagonists may increase the risk of neutropenia or other blood dyscrasias. /Histamine H2-receptor antagonists/

Histamine H2-receptor antagonists may increase gastrointestinal pH; concurrent administration of ketoconazole with histamine H2-receptor antagonists may result in a marked reduction in absorption of ketoconazole; patients should be advised to take histamine H2-receptor antagonists at least 2 hours after ketoconazole. /Histamine H2-receptor antagonists/

Although a decrease in absorption is only reported in the literature for cimetidine and ranitidine, concurrent use with sucralfate may decrease the absorption of any H2-receptor antagonist; patients should be advised to take an H2-receptor antagonist 2 hours before sucralfate. /Histamine H2-receptor antagonists/

No drug interactions were reported when nizatidine and theophylline, lidocaine, warfarin, chlordiazepoxide, diazepam, or lorazepam were used together.

Dates

2: Parente F, Bianchi Porro G. Acid inhibitory characteristics of nizatidine in man: an overview. Scand J Gastroenterol Suppl. 1994;206:3-7. Review. PubMed PMID: 7863250.

3: Romero M, Franzosi MG. [Nizatidine]. Medicina (Firenze). 1989 Jan-Mar;9(1):93-6. Review. Italian. PubMed PMID: 2567957.

4: Price AH, Brogden RN. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease. Drugs. 1988 Nov;36(5):521-39. Review. PubMed PMID: 2905640.

5: Zarling EJ. Prokinetic activity of nizatidine: implications for the management of patients with gastroesophageal reflux disease. Clin Ther. 1999 Dec;21(12):2038-46; discussion 2037. Review. PubMed PMID: 10645751.

6: German SV. [Nizatidine++ among the drugs usable in the treatment of acid-dependent gastric diseases]. Klin Med (Mosk). 1997;75(5):34-41. Review. Russian. PubMed PMID: 9235406.

7: Callaghan JT, Bergstrom RF, Rubin A, Chernish S, Crabtree R, Knadler MP, Obermeyer B, Offen WW, Schneck DW, Aronoff G, et al. A pharmacokinetic profile of nizatidine in man. Scand J Gastroenterol Suppl. 1987;136:9-17. Review. Erratum in: Scand J Gastroenterol Suppl 1991 Aug;26(8):preceding 801. PubMed PMID: 2892261.

8: Morton DM. Pharmacology and toxicology of nizatidine. Scand J Gastroenterol Suppl. 1987;136:1-8. Review. PubMed PMID: 2892249.

Explore Compound Types